molecular formula C14H18N4O2S2 B2921872 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-phenylmethanesulfonamide CAS No. 2309732-96-3

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-phenylmethanesulfonamide

Cat. No. B2921872
CAS RN: 2309732-96-3
M. Wt: 338.44
InChI Key: OMAYOLFZRNIDTJ-UHFFFAOYSA-N
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Description

“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-phenylmethanesulfonamide” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles, such as “N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-phenylmethanesulfonamide”, has been performed by various groups . For instance, 1,2,5-Oxadiazole (or furazan, 1) has been synthesized from vicinal bisoximes (6) through dehydrative methods .

Scientific Research Applications

Synthesis and Structural Analysis

  • Sulfur-Nitrogen Heterocycles Synthesis : The use of piperidine-based sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines for the preparation of sulfur–nitrogen heterocycles demonstrates the foundational chemical reactions relevant to the synthesis of complex sulfonamides and thiadiazoles (Bryce, 1984).
  • Novel Oxadiazole Derivatives : Synthesis and spectral analysis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides offer insights into the chemical diversity and potential biological applications of these compounds, highlighting the importance of structural analysis in understanding their properties and activities (Khalid et al., 2016).

Biological Activities and Potential Therapeutic Applications

  • Antimicrobial Studies : Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has shown these compounds exhibit moderate to significant antimicrobial activity, emphasizing the role of structural modifications in enhancing biological efficacy (Khalid et al., 2016).
  • Antitumor and Antiviral Activities : Studies on sulfonamide ligands and their copper(II) complexes, as well as the synthesis of novel heterocycles based on pyrazole and thiadiazole derivatives, highlight the potential antitumor and antiviral applications of these compounds. This suggests a promising area for further research into the therapeutic applications of sulfonamide derivatives (Hangan et al., 2017); (Chen et al., 2010).

properties

IUPAC Name

1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c19-22(20,11-12-4-2-1-3-5-12)17-13-6-8-18(9-7-13)14-10-15-21-16-14/h1-5,10,13,17H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAYOLFZRNIDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)CC2=CC=CC=C2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methanesulfonamide

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